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5-Methoxybenzofuran-2-carboxylic

acid, ethyl ester

Cat. No.: B1362866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of ethyl 5-methoxybenzofuran-

2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The

benzofuran scaffold is a privileged structure found in numerous biologically active compounds,

and this particular derivative serves as a key intermediate for more complex molecules. This

document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction

mechanism, and complete characterization data to ensure reliable and reproducible results.

Introduction
Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their

wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties. Ethyl 5-methoxybenzofuran-2-carboxylate is a versatile intermediate, with its ester

functionality allowing for further chemical modifications, and the methoxy group influencing its

electronic and pharmacokinetic properties. The synthesis described herein follows a well-

established and robust pathway, the Rap-Stoermer condensation, which provides a reliable

method for the construction of the benzofuran ring system.

Reaction Scheme Overview
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The synthesis of ethyl 5-methoxybenzofuran-2-carboxylate is typically achieved through the

reaction of 2-hydroxy-5-methoxybenzaldehyde with an ethyl haloacetate, such as ethyl

chloroacetate or ethyl bromoacetate, in the presence of a base. This one-pot reaction proceeds

via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-

type condensation and subsequent dehydration to form the furan ring.

Mechanistic Insights: The Rap-Stoermer
Condensation
The formation of the benzofuran ring in this synthesis is a classic example of the Rap-Stoermer

condensation[1][2]. This reaction is a powerful tool for the synthesis of 2-acylbenzofurans and

related derivatives. The mechanism can be dissected into two key stages:

O-Alkylation (Williamson Ether Synthesis-like): The reaction is initiated by the deprotonation

of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde by a base, typically a

carbonate such as potassium carbonate. This generates a phenoxide ion, which is a potent

nucleophile. The phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a

nucleophilic substitution reaction (SN2), displacing the halide ion and forming an ether

linkage. This initial step is analogous to the well-known Williamson ether synthesis[3][4][5][6].

Intramolecular Aldol-Type Condensation and Dehydration: The intermediate formed in the

first step contains both an aldehyde and an active methylene group (alpha to the ester

carbonyl). In the presence of the base, the active methylene group is deprotonated to form

an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the

aldehyde carbonyl group, forming a five-membered ring intermediate. This is a type of aldol

addition reaction. The resulting aldol adduct readily undergoes dehydration (loss of a water

molecule) under the reaction conditions to form the stable, aromatic benzofuran ring system.

dot digraph "Rap-Stoermer_Condensation_Mechanism" { graph [rankdir="LR", splines=ortho,

nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot Figure 1: Mechanism of the Rap-Stoermer condensation for the synthesis of ethyl 5-

methoxybenzofuran-2-carboxylate.
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Experimental Protocol
This protocol is designed to be a reliable and reproducible method for the synthesis of ethyl 5-

methoxybenzofuran-2-carboxylate in a standard laboratory setting.

Materials and Reagents
Reagent/Ma
terial

Formula
M.W. (
g/mol )

Quantity Purity Supplier

2-Hydroxy-5-

methoxybenz

aldehyde

C₈H₈O₃ 152.15
1.52 g (10

mmol)
≥98%

Sigma-

Aldrich

Ethyl

chloroacetate
C₄H₇ClO₂ 122.55

1.35 g (11

mmol)
≥99%

Sigma-

Aldrich

Anhydrous

Potassium

Carbonate

K₂CO₃ 138.21
2.76 g (20

mmol)
≥99%

Sigma-

Aldrich

Acetone C₃H₆O 58.08 50 mL ACS grade
Fisher

Scientific

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 As needed ACS grade

Fisher

Scientific

n-Hexane C₆H₁₄ 86.18 As needed ACS grade
Fisher

Scientific

Ethyl acetate C₄H₈O₂ 88.11 As needed ACS grade
Fisher

Scientific

Anhydrous

Sodium

Sulfate

Na₂SO₄ 142.04 As needed ACS grade
Fisher

Scientific

Equipment
100 mL round-bottom flask

Reflux condenser
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Magnetic stirrer with heating mantle

Separatory funnel

Rotary evaporator

Melting point apparatus

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

UV lamp for TLC visualization

Glassware for extraction and filtration

NMR spectrometer

FT-IR spectrometer

Step-by-Step Procedure
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node

[shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} .dot Figure 2: Experimental workflow for the synthesis of ethyl 5-methoxybenzofuran-2-

carboxylate.

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-

hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol), anhydrous potassium carbonate (2.76

g, 20 mmol), and acetone (50 mL).

Addition of Reagent: While stirring, add ethyl chloroacetate (1.35 g, 11 mmol) to the

suspension.

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately

60-65 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer

Chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate as the eluent. The

reaction is typically complete within 12-16 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter

the solid potassium carbonate and wash it with a small amount of acetone.

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under

reduced pressure using a rotary evaporator.

Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a

separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30

mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification
The crude product can be purified by either column chromatography or recrystallization.

Column Chromatography:

Stationary Phase: Silica gel (100-200 mesh).

Eluent: A gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and

gradually increasing to 15%).

Combine the fractions containing the pure product (as determined by TLC) and evaporate

the solvent to yield the purified product as a solid.

Recrystallization:

Dissolve the crude product in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

facilitate crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry

under vacuum.

Characterization and Expected Results
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The identity and purity of the synthesized ethyl 5-methoxybenzofuran-2-carboxylate should be

confirmed by various analytical techniques.

Property Expected Value

Appearance White to off-white solid

Melting Point 54-56 °C

¹H NMR (CDCl₃, 400 MHz)

δ 7.42 (d, J = 2.8 Hz, 1H), 7.35 (d, J = 9.0 Hz,

1H), 7.20 (s, 1H), 6.95 (dd, J = 9.0, 2.8 Hz, 1H),

4.45 (q, J = 7.1 Hz, 2H), 3.86 (s, 3H), 1.43 (t, J =

7.1 Hz, 3H)

¹³C NMR (CDCl₃, 101 MHz)
δ 159.8, 156.1, 150.2, 145.8, 122.9, 115.1,

112.3, 111.9, 103.2, 61.5, 55.9, 14.4

FT-IR (KBr, cm⁻¹)
~2980 (C-H), ~1715 (C=O, ester), ~1620, 1490

(C=C, aromatic), ~1270, 1030 (C-O)

Troubleshooting
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Problem Possible Cause Solution

Low Yield Incomplete reaction.

Ensure anhydrous conditions.

Extend the reaction time and

monitor by TLC until the

starting material is consumed.

Loss of product during work-

up.

Ensure complete extraction

from the aqueous layer. Be

careful during solvent removal

to avoid loss of product.

Impure Product
Incomplete removal of starting

materials or by-products.

Optimize the purification

method. For column

chromatography, use a

shallower solvent gradient. For

recrystallization, try a different

solvent system.

Reaction does not start Inactive reagents.

Use freshly opened or properly

stored reagents. Ensure the

potassium carbonate is

anhydrous.

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Ethyl chloroacetate is a lachrymator and is toxic. Handle with care.

Acetone and other organic solvents are flammable. Keep away from open flames and

ignition sources.

Consult the Safety Data Sheets (SDS) for all chemicals before use.
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Conclusion
This application note provides a detailed and reliable protocol for the synthesis of ethyl 5-

methoxybenzofuran-2-carboxylate. By following the outlined procedures and understanding the

underlying reaction mechanism, researchers can confidently prepare this valuable intermediate

for their drug discovery and development programs. The provided characterization data serves

as a benchmark for ensuring the quality and identity of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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